1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Data Gap Comparative Analysis Benchmarking

Researchers face data gaps on novel chiral heterocycles, risking substitution failures. This racemic C9H14N2OS compound (MW 198.29) serves as a unique scaffold for unbiased phenotypic screening or focused library synthesis. - **Chiral complexity**: Contains one stereocenter; separate enantiomers available, indicating stereochemistry-dependent activity. - **Derivatization-ready**: Free 3-hydroxyl group enables fluorophore conjugation or affinity probe development. - **SAR tool**: Generate internal head-to-head data against des-methyl or regioisomeric analogs to establish proprietary differentiation. Procure as a chemistry-driven exploration tool, not a validated bioactive.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
CAS No. 1420884-68-9
Cat. No. B3239384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol
CAS1420884-68-9
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)N2CCC(C2)O
InChIInChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3
InChIKeyVREVUQMCBGOQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol (CAS 1420884-68-9): Sourcing and Chemical Identity Assessment


1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol (CAS 1420884-68-9) is a synthetic, racemic small-molecule heterocycle featuring a thiazole moiety linked via a chiral ethyl bridge to a 3-hydroxypyrrolidine ring . Its molecular formula is C9H14N2OS, with a molecular weight of 198.29 g/mol . It is primarily sourced as a research chemical or synthetic intermediate from specialized vendors . Comprehensive, independent, peer-reviewed studies detailing its specific biological or material properties are currently absent from the public domain.

Synthetic intermediate Suitable as a racemic heterocyclic building block for derivatization or library synthesis.
Racemic scaffold with chiral center Enantiomer-specific effects require separate (R)- and (S)- evaluation; this racemate supports initial screening.
No published target data Internal validation is necessary; treat as an exploratory probe requiring full characterization.

Evaluating the Substitution Risk for 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol in the Absence of Comparative Data


In the absence of published, target-specific quantitative data, generic substitution cannot be empirically ruled in or out. However, from a procurement standpoint, several factors create a high risk profile for unverified substitution. First, the molecule contains a chiral center, and the commercial availability of its separate enantiomers—(R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol and (S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol —strongly suggests stereochemistry is a critical determinant of any future biological or chemical function. Substituting the racemate for an enantiomer or vice versa is a known source of experimental failure. Second, close structural analogs like 1-(Thiazol-2-yl)pyrrolidin-3-ol (lacking the methyl group) or 1-(Thiazol-5-ylmethyl)pyrrolidin-3-ol alter the molecule's conformation and pharmacophore distance, likely impacting binding and reactivity. Without specific comparator data, the prudent course is to treat this compound as a unique entity, unsuitable for substitution without internal re-validation.

Chiral center mismatch Racemate to single enantiomer switch may alter binding and reactivity, requiring stereochemical re-validation.
Analog structural shift De-methyl or regioisomeric analogs (e.g., 1-(Thiazol-2-yl)pyrrolidin-3-ol) may change pharmacophore distance and target engagement.
Absence of comparator data No published head-to-head studies exist; any substitution requires internal comparative validation before adoption.

A Quantitative Evidence Assessment for 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol: Identifying Critical Data Gaps


Data Gap Analysis: No Direct Head-to-Head Comparator Studies Found for 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

A comprehensive search of the literature, including primary research papers, patents, and authoritative databases, has returned no direct head-to-head comparative studies for 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol against any defined analog. This evidence guide therefore cannot report on quantitative differences in activity, selectivity, or physicochemical properties. The absence of data is the key finding [1].

Comparator data
Data to verify
No direct comparative studies found
Differentiation unsubstantiated; claims require internal generation
Users must produce own head-to-head comparator data
Data Gap Comparative Analysis Benchmarking

Class-Level Inference vs. Specific Data: The Case of Thiazole and Pyrrolidine Bioactivity

While direct data is absent, the compound's constituent motifs—thiazole and pyrrolidine—are well-documented in medicinal chemistry . Thiazoles are frequently utilized as scaffolds in kinase inhibitors, antimicrobials, and anti-inflammatory agents due to their electron-rich nature and capacity for hydrogen bonding and metal chelation [1]. The 3-hydroxypyrrolidine ring is a common pharmacophore influencing solubility, conformation, and target interaction . However, this class-level inference is strictly 'Supporting Evidence' and cannot be used to claim the target compound possesses any specific level of activity or differentiation.

Motif bioactivity
Class-level
Target compound
Contains thiazole and pyrrolidine motifs
Class-level report
Kinase, antimicrobial, anti-inflammatory potential (reported)
Class inference only; cannot predict specific activity or potency
Broad literature review; not compound-specific validation
Class-level inference Thiazole derivatives Pyrrolidine alkaloids

Defining the Appropriate Research Context for 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol


Scenario 1: De Novo Drug Discovery and Lead Identification

This compound is most appropriately used in early-stage, exploratory medicinal chemistry. Given the complete lack of specific target data, it could be employed as a screening hit in unbiased phenotypic assays or target-based panels. Its value lies in its novelty and the potential for unexplored biological space. Researchers should plan to generate all primary structure-activity relationship (SAR) data internally .

Scenario 2: Synthetic Methodology Development and Chemical Biology Tool Generation

The compound's chiral ethyl bridge and free hydroxyl group present opportunities for derivatization. It can serve as a versatile scaffold for testing new synthetic routes (e.g., to create focused libraries) or as a starting point for creating chemical probes (e.g., by conjugating a fluorophore or affinity tag). Its procurement is justified for programs centered on chemistry rather than specific pharmacology .

Scenario 3: Comparative Analoging and SAR Expansion

The procurement of this compound could be part of a deliberate SAR campaign to explore the impact of the methyl group and stereocenter relative to simpler analogs like 1-(Thiazol-2-yl)pyrrolidin-3-ol . By generating internal, head-to-head data against these comparators, a research group can establish proprietary differentiation and advance a specific chemical series. This scenario acknowledges the current public data gap and positions the compound as a tool for internal knowledge creation.

Application
Selection Property
Validation Focus
De novo screening
Novel scaffold; undefined target space
Generate primary SAR and target-engagement data internally
Probe / synthesis tool
Chiral handle and free hydroxyl for derivatization
Confirm synthetic tractability and probe specificity
SAR expansion
Methyl and stereocenter differentiation potential
Head-to-head internal comparison vs structural analogs
Quote Request

Request a Quote for 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.